molecular formula C14H21NO3 B11171541 N-(3-methoxypropyl)-4-phenoxybutanamide

N-(3-methoxypropyl)-4-phenoxybutanamide

Cat. No.: B11171541
M. Wt: 251.32 g/mol
InChI Key: NCZYUBUNQDSKAZ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-phenoxybutanamide is an amide derivative featuring a methoxypropyl substituent on the nitrogen atom and a phenoxybutanamide backbone. The methoxypropyl group may enhance solubility and bioavailability, while the phenoxy moiety could contribute to aromatic interactions in biological or material systems .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-phenoxybutanamide

InChI

InChI=1S/C14H21NO3/c1-17-11-6-10-15-14(16)9-5-12-18-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,15,16)

InChI Key

NCZYUBUNQDSKAZ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanoic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help maintain consistent reaction conditions and improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of the amide group.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions involving the phenoxy group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-4-phenoxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues

Key Compounds:

N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (Methoprotryne) Use: Herbicide (triazine class). Structural Differences: Replaces the phenoxybutanamide chain with a methylthio-triazine core. Functional Impact: The triazine ring enhances herbicidal activity by inhibiting photosynthesis, whereas the phenoxy group in the target compound may target different biological pathways .

N-(3-methoxyphenyl)-4-phenylbutanamide Structure: Substitutes the methoxypropyl group with a methoxyphenyl ring.

3-Chloro-N-phenyl-phthalimide Use: Monomer for polyimide synthesis. Comparison: The phthalimide core provides rigidity for polymer applications, whereas the phenoxybutanamide structure in the target compound may offer flexibility .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility (Predicted)
N-(3-methoxypropyl)-4-phenoxybutanamide ~293 g/mol Methoxypropyl, phenoxy Moderate (polar aprotic solvents)
Methoprotryne 298 g/mol Triazine, methylthio Low (lipophilic)
N-(3-methoxyphenyl)-4-phenylbutanamide 269 g/mol Methoxyphenyl, phenyl Low (non-polar solvents)

Notes:

  • The methoxypropyl group in the target compound likely improves solubility in polar solvents like acetonitrile or DMF compared to purely aromatic analogs .
  • Phenoxy groups generally enhance binding to aromatic receptors or polymer matrices .

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